![molecular formula C13H17N B14356860 2-(Bicyclo[2.2.1]heptan-2-yl)aniline CAS No. 92039-21-9](/img/structure/B14356860.png)
2-(Bicyclo[2.2.1]heptan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bicyclo[2.2.1]heptan-2-yl)aniline is an organic compound characterized by a bicyclic structure fused with an aniline group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane framework, commonly known as norbornane, attached to an aniline moiety. The presence of the bicyclic structure imparts significant strain and rigidity to the molecule, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptane structure can be synthesized through the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydrogenation to yield norbornane.
Introduction of the Aniline Group: The norbornane derivative can be functionalized to introduce an amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and subsequent functionalization steps. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Bicyclo[2.2.1]heptan-2-yl)aniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bicyclic structure imparts unique steric and electronic properties, which can influence its binding affinity and reactivity with biological molecules. The aniline group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A saturated hydrocarbon with a similar bicyclic structure but lacking the aniline group.
Norbornene (Bicyclo[2.2.1]hept-2-ene): A bicyclic compound with a double bond, used as a monomer in polymer synthesis.
Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene): A bicyclic compound with two double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)aniline is unique due to the presence of both the rigid bicyclic framework and the reactive aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
92039-21-9 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)aniline |
InChI |
InChI=1S/C13H17N/c14-13-4-2-1-3-11(13)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,14H2 |
Clave InChI |
GIEFILMUNVELJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



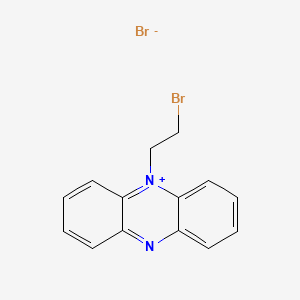
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
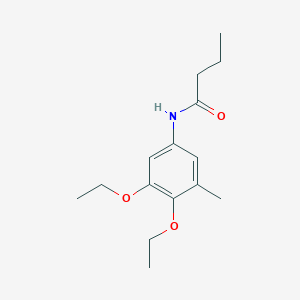
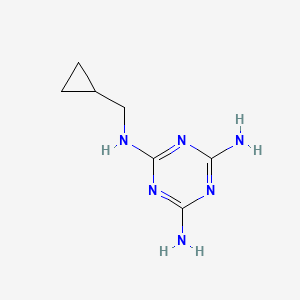
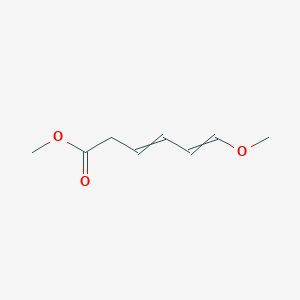
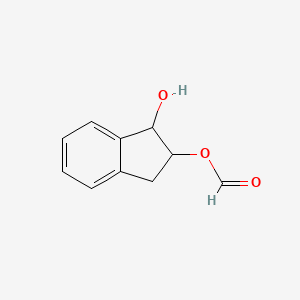
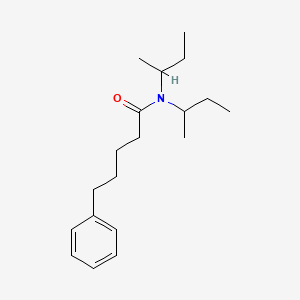
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
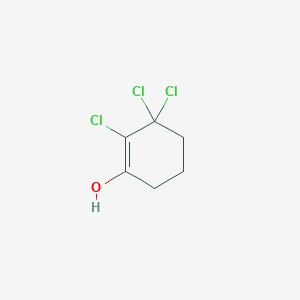
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
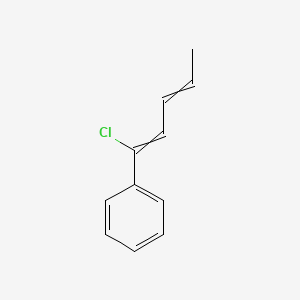

methanone](/img/structure/B14356844.png)
